1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, nitrothiazole, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the 3-fluorophenylmethyl intermediate: This step involves the reaction of 3-fluorobenzyl chloride with a suitable nucleophile to form the 3-fluorophenylmethyl intermediate.
Synthesis of the nitrothiazole moiety: The nitrothiazole ring is synthesized by reacting 2-aminothiazole with a nitrating agent such as nitric acid.
Coupling of intermediates: The 3-fluorophenylmethyl intermediate is then coupled with the nitrothiazole moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: It may be used in biological assays to study enzyme interactions or cellular pathways.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-chlorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-[(3-bromophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. This makes it distinct from similar compounds with different halogen substitutions.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-11-4-1-3-10(7-11)9-20-6-2-5-12(15(20)23)14(22)19-16-18-8-13(26-16)21(24)25/h1-8H,9H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFCCWEUWLFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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